2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
CAS No.: 1421508-97-5
Cat. No.: VC7202443
Molecular Formula: C18H25ClN2O2S
Molecular Weight: 368.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421508-97-5 |
|---|---|
| Molecular Formula | C18H25ClN2O2S |
| Molecular Weight | 368.92 |
| IUPAC Name | 2-(4-chlorophenoxy)-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
| Standard InChI | InChI=1S/C18H25ClN2O2S/c19-15-4-6-17(7-5-15)23-13-18(22)21-10-3-11-24-14-16(21)12-20-8-1-2-9-20/h4-7,16H,1-3,8-14H2 |
| Standard InChI Key | BBSKQZDJDRBUQO-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2CSCCCN2C(=O)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity
IUPAC Name: 2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone
Molecular Formula: C15H21ClN2O2S
Molecular Weight: Approximately 328.86 g/mol
Chemical Structure:
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The compound consists of a chlorophenoxy group attached to an ethanone backbone.
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It contains a 1,4-thiazepane ring substituted with a pyrrolidinylmethyl group.
Synthesis Pathway
The synthesis of 2-(4-Chlorophenoxy)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone involves multi-step organic reactions:
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Formation of the Thiazepane Ring:
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A precursor containing sulfur and nitrogen atoms is cyclized to form the 1,4-thiazepane ring.
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Substitution with Pyrrolidine:
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The thiazepane ring is functionalized with a pyrrolidinylmethyl group via nucleophilic substitution.
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Attachment of Chlorophenoxy Group:
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The chlorophenoxy moiety is introduced through etherification or similar coupling reactions.
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Each step may require catalysts, controlled temperatures, and specific solvents to optimize yield and purity.
Analytical Characterization
The compound can be characterized using the following techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS):
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Confirms the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands.
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High Performance Liquid Chromatography (HPLC):
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Determines purity and retention time under specific chromatographic conditions.
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Safety and Handling
| Parameter | Details |
|---|---|
| Toxicity | Data unavailable; use caution during handling |
| Safety Precautions | Use gloves, goggles, and work in a fume hood |
| Environmental Impact | Unknown; dispose according to regulations |
Research Gaps and Future Directions
Further research is required to fully understand the properties and applications of this compound:
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In Vitro Studies:
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Evaluate its pharmacokinetics and pharmacodynamics in biological systems.
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Toxicological Profiling:
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Assess acute and chronic toxicity levels in model organisms.
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Structure-Activity Relationship (SAR):
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Modify substituents to improve efficacy or reduce side effects for therapeutic use.
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This detailed exploration provides a foundation for understanding the compound's potential but highlights the need for additional experimental data to unlock its full potential in scientific and industrial applications.
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